2-((2-Isopropylphenyl)amino)benzoic acid is an organic compound with the molecular formula and a molecular weight of 255.31 g/mol. This compound features an isopropyl group attached to a phenyl ring, which is further connected to an amino group and a benzoic acid moiety. Its structure can be described by the IUPAC name 2-(2-propan-2-ylanilino)benzoic acid, and it has a CAS number of 55751-56-9. The compound is primarily utilized in various applications within the pharmaceutical and chemical research fields due to its unique structural characteristics and potential biological activities .
The chemical behavior of 2-((2-Isopropylphenyl)amino)benzoic acid is influenced by its functional groups, allowing it to participate in several types of reactions:
Research indicates that 2-((2-Isopropylphenyl)amino)benzoic acid exhibits various biological activities, particularly:
Several synthesis methods can be employed to produce 2-((2-Isopropylphenyl)amino)benzoic acid:
The applications of 2-((2-Isopropylphenyl)amino)benzoic acid span several fields:
Studies on the interactions of 2-((2-Isopropylphenyl)amino)benzoic acid with biological targets are ongoing. The compound's mechanism of action likely involves binding to specific enzymes or receptors, modulating their activity, which could lead to its observed biological effects such as anti-inflammatory action. Understanding these interactions is crucial for developing therapeutic agents based on this compound .
Several compounds share structural similarities with 2-((2-Isopropylphenyl)amino)benzoic acid, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-((2-Aminophenyl)amino)benzoic acid | C_{13}H_{12}N_{2}O_{2} | Lacks isopropyl group; simpler structure |
| 4-((2-Isopropylphenyl)amino)benzoic acid | C_{16}H_{17}NO_{2} | Isomer with amino group at para position |
| 2-((2-Methylphenyl)amino)benzoic acid | C_{15}H_{15}NO_{2} | Contains a methyl group instead of isopropyl |
The uniqueness of 2-((2-Isopropylphenyl)amino)benzoic acid lies in its specific structural configuration, particularly the presence of the isopropyl group. This feature not only influences its chemical reactivity but also enhances its biological activity by potentially increasing binding affinities to certain molecular targets. This characteristic makes it a valuable compound for specific pharmaceutical applications compared to similar compounds that lack this structural feature .